7-Chloro-5-fluoroquinazolin-2-amine

Description

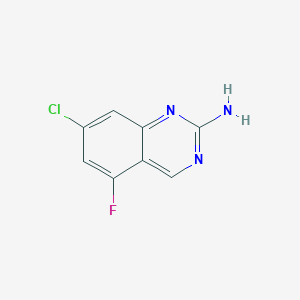

7-Chloro-5-fluoroquinazolin-2-amine is a halogenated quinazoline derivative characterized by a quinazoline core (a bicyclic structure with nitrogen atoms at positions 1 and 3), substituted with chlorine at position 7, fluorine at position 5, and an amine group at position 2.

Properties

IUPAC Name |

7-chloro-5-fluoroquinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJVPTQQNRLFMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=CN=C(N=C21)N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-fluoroquinazolin-2-amine typically involves the use of transition metal-catalyzed reactions. One common method is the cyclization of appropriate precursors under dehydrative or dehydrogenative conditions. For instance, the reaction of 6-nitroveratraldehyde with an amide under specific conditions can yield quinazoline derivatives .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of metal catalysts, such as palladium or copper, is common in these processes to facilitate the cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoroquinazolin-2-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield amine derivatives. Substitution reactions can produce a variety of substituted quinazoline compounds.

Scientific Research Applications

Case Studies and Research Findings

-

Inhibition of Epidermal Growth Factor Receptor (EGFR):

- Research indicates that derivatives of quinazoline, including 7-Chloro-5-fluoroquinazolin-2-amine, can inhibit EGFR mutations associated with NSCLC, demonstrating significant efficacy in reducing tumor viability in vitro and in vivo models .

- A study highlighted that modifications at specific positions on the quinazoline core enhanced the compound's potency against EGFR-mutant NSCLC cells .

- Kinase Inhibition Profiles:

- Clinical Relevance:

Research Insights

-

Broad-Spectrum Activity:

- Investigations into the compound's antimicrobial properties have indicated effectiveness against a range of gram-positive and gram-negative bacteria, positioning it as a potential lead compound for antibiotic development.

- Synergistic Effects:

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. The following table summarizes key findings related to structural modifications and their impact on biological activity:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 5 | Fluorine | Increased potency against cancer cells |

| 7 | Chlorine | Enhanced selectivity for kinases |

| 2 | Amino group | Improved solubility and bioavailability |

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoroquinazolin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 7-Chloro-5-fluoroquinazolin-2-amine and related compounds:

Key Observations :

- Core Heterocycle : Quinazoline derivatives (e.g., the target compound and ) exhibit distinct electronic properties compared to benzoxazoles () or benzodiazepines (). Quinazolines are more electron-deficient due to dual nitrogen atoms, enhancing reactivity in cross-coupling reactions .

- Substituent Position : The placement of halogens and amine groups significantly impacts biological activity. For example, the diethylamine group in ’s compound at position 4 may enhance lipophilicity compared to the primary amine at position 2 in the target compound .

- Halogen Effects : Fluorine’s electronegativity improves metabolic stability and membrane permeability, while chlorine increases molecular weight and may influence binding affinity .

Biological Activity

7-Chloro-5-fluoroquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with various kinases. Kinases are enzymes that phosphorylate other proteins, playing a crucial role in regulating cellular functions. This compound has been shown to inhibit serine/threonine kinases, which are involved in numerous signaling pathways related to cancer and other diseases.

Key Mechanisms:

- Kinase Inhibition : The compound binds to the ATP-binding pocket of kinases, preventing substrate phosphorylation. This action can lead to the modulation of pathways associated with cell proliferation and survival.

- Selectivity : Variations in substituents at different positions on the quinazoline ring can significantly affect the binding affinity and selectivity for specific kinases, as evidenced by various SAR studies.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the quinazoline structure can enhance or diminish biological activity. For instance, substituents at the 6 and 7 positions have been explored to optimize binding affinity and selectivity for specific kinase targets.

| Position | Substituent | Effect on Activity |

|---|---|---|

| 5 | Fluorine | Increased potency against certain kinases |

| 7 | Chlorine | Essential for maintaining selective inhibition profile |

| 6 | Cyano group | Improved binding affinity for specific kinase families |

Biological Activity Data

In vitro studies have provided insights into the potency of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth and inducing apoptosis in several models.

Case Study: Inhibition of Mycobacterium tuberculosis

A study evaluated the compound's efficacy against cytochrome bd oxidase in Mycobacterium tuberculosis, revealing an IC50 value of approximately 27 µM. This suggests potential utility in developing new antituberculosis agents, especially when used in combination with existing drugs like Q203 .

Comparative Binding Affinity

The following table summarizes the binding affinities (Ki values) of this compound against various kinases:

| Kinase | Ki (nM) | Comments |

|---|---|---|

| GAK | 210 | Moderate binding affinity |

| STK10 | 150 | High selectivity observed |

| SLK | >1000 | Low affinity; indicates selective inhibition |

Q & A

Q. What are the established synthetic routes for 7-Chloro-5-fluoroquinazolin-2-amine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step halogenation and cyclization reactions. For example, starting from fluorinated aniline derivatives, chlorination can be achieved using POCl₃ or SOCl₂ under reflux conditions. Cyclization to form the quinazoline core often employs catalysts like Pd(OAc)₂ or CuI in the presence of ligands (e.g., BINAP) . Yield optimization can be approached via factorial design experiments, varying parameters such as temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios of reagents .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.5 ppm). Chlorine and fluorine substituents cause distinct splitting patterns.

- HPLC-MS : Use C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for purity analysis. MS in positive ion mode detects [M+H]⁺ peaks .

- FT-IR : Confirm amine N-H stretches (~3400 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) .

Q. How should researchers handle safety and stability concerns when working with this compound?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation .

- Safety Protocols : Wear nitrile gloves and PPE due to potential skin irritation. Neutralize waste with 10% NaHCO₃ before disposal. Refer to SDS guidelines for analogous chloro-fluoro benzoic acids (e.g., 5-amino-2-chloro-4-fluorobenzoic acid) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-2 position in the quinazoline ring is reactive due to electron-withdrawing effects from Cl and F substituents .

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and activation energies for SNAr reactions .

Q. How can conflicting data from different analytical techniques be resolved when determining the compound’s purity?

- Methodological Answer :

- Cross-Validation : Compare HPLC retention times with NMR integration ratios. For instance, discrepancies in amine proton counts may indicate residual solvents or byproducts.

- Impurity Profiling : Employ LC-MS/MS to detect trace impurities (e.g., des-chloro derivatives) using reference standards from benzodiazepine analogs .

- Statistical Analysis : Apply multivariate regression to reconcile data outliers caused by instrument calibration drift .

Q. What methodological approaches are recommended for studying the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with ATP-binding pockets in kinases (e.g., EGFR, VEGFR). Prioritize scaffolds with hydrogen bonding to hinge regions .

- In Vitro Assays : Perform kinase inhibition assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM). Validate selectivity against off-target kinases using panel screening .

- SAR Studies : Modify substituents (e.g., replace Cl with Br or CF₃) to analyze activity trends. Correlate IC₅₀ values with Hammett σ constants for electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.